molecular formula C11H7NO B090787 7-Hydroxynaphthalene-1-carbonitrile CAS No. 19307-13-2

7-Hydroxynaphthalene-1-carbonitrile

Cat. No. B090787
CAS RN: 19307-13-2
M. Wt: 169.18 g/mol
InChI Key: UDGWTXRLMHXQKB-UHFFFAOYSA-N
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Patent
US06914074B2

Procedure details

To a mixture of 7-hydroxy-1-naphthonitrile (26.03 g, 154.0 mmol) and glacial acetic acid (400 mL) was added bromine (51.8 g, 323 mmol). The mixture was stirred at 100° C. for 6 hr. HCl (400 mL of 12 N solution) and SnCl2 (69 g, 308 mmol) were added and the mixture was stirred at 100° C. for 1 hour. The resulting solution was cooled to room temperature and poured into water (1 l). The resulting yellow precipitate was collected by filtration, dried under vacuum, and triturated with ethyl acetate to yield 14.68 g (38%) of the title compound as an off-white solid. An analytical sample was prepared by preparative reverse phase HPLC to yield the title compound as a white solid: mp 222-224° C.; 1H NMR (DMSO-d6): δ 7.28-7.35 (2H, m), 7.97 (1H, d, J=8.73 Hz), 8.26 (1H, s), 8.47 (1H, s), 10.65 (1H, s); MS (ESI) m/z246/247 (M−H)−.
Quantity
26.03 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
51.8 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
69 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
38%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[C:9]2[C:12]#[N:13])=[CH:4][CH:3]=1.[Br:14]Br.Cl.Cl[Sn]Cl>O.C(O)(=O)C>[Br:14][C:7]1[CH:8]=[C:9]([C:12]#[N:13])[C:10]2[C:5]([CH:6]=1)=[CH:4][CH:3]=[C:2]([OH:1])[CH:11]=2

Inputs

Step One
Name
Quantity
26.03 g
Type
reactant
Smiles
OC1=CC=C2C=CC=C(C2=C1)C#N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
51.8 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Name
Quantity
69 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
triturated with ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=C(C2=CC(=CC=C2C1)O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 14.68 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.